![molecular formula C15H20N2O B169457 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 154495-69-9](/img/structure/B169457.png)

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

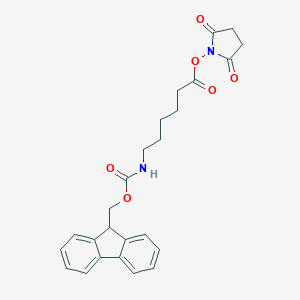

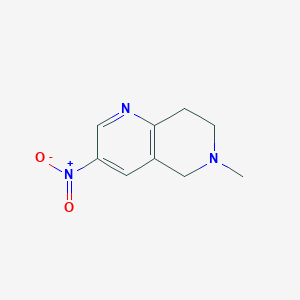

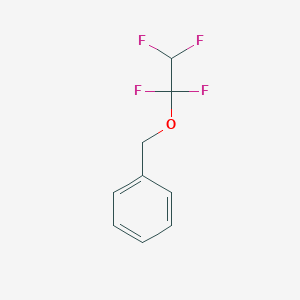

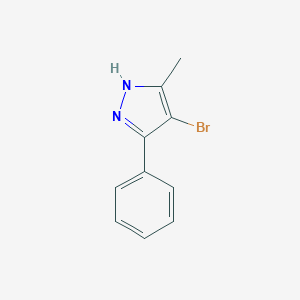

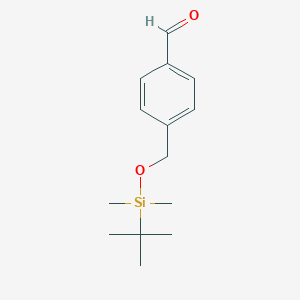

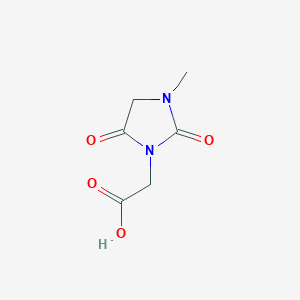

“8-Benzyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound with the CAS Number: 154495-69-9 . Its molecular weight is 244.34 . The IUPAC name for this compound is 8-benzyl-2,8-diazaspiro[4.5]decan-3-one . The InChI code for this compound is 1S/C15H20N2O/c18-14-10-15(12-16-14)6-8-17(9-7-15)11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) .

Molecular Structure Analysis

The molecular structure of “8-Benzyl-2,8-diazaspiro[4.5]decan-3-one” can be represented by the formula C15H20N2O . The InChI key for this compound is OHUKTYVHYSBFFY-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“8-Benzyl-2,8-diazaspiro[4.5]decan-3-one” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Applications De Recherche Scientifique

Anti-Ulcer Activity

A series of compounds based on 1-thia-4,8-diazaspiro [4.5]decan-3-one was synthesized, and their activity as new anti-ulcer agents was investigated in vivo . The compound 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one was found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that this compound could be a promising platform for designing anti-ulcer agents .

Necroptosis Inhibition

There is evidence suggesting that 2,8-diazaspiro [4.5]decan-1-one derivatives, which include 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one, can act as potent necroptosis inhibitors . Necroptosis is a form of programmed cell death that plays a crucial role in various pathological conditions, including inflammatory disorders and cancer metastasis . Therefore, this compound could potentially be used in the treatment of these conditions .

Chemical Synthesis

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one can be synthesized via one-pot three-component condensation . This process involves N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . This method of synthesis could be useful in the production of other similar compounds .

Pharmaceutical Chemistry

The compound 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is of interest in the field of pharmaceutical chemistry . Its unique structure and properties make it a valuable target for the development of new drugs . Its potential applications in this field are vast and could include the development of new treatments for a variety of conditions .

Safety and Hazards

The safety information for “8-Benzyl-2,8-diazaspiro[4.5]decan-3-one” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

The primary target of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death, and has been implicated in various inflammatory diseases .

Mode of Action

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one acts as an inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway .

Biochemical Pathways

By inhibiting RIPK1, 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one disrupts the necroptosis pathway . This prevents the downstream effects of necroptosis, including inflammation and cell death .

Result of Action

The inhibition of RIPK1 by 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one results in significant anti-necroptotic effects . In a U937 cell necroptosis model, the compound showed significant protective effects against necroptosis .

Action Environment

The action, efficacy, and stability of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Propriétés

IUPAC Name |

8-benzyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-14-10-15(12-16-14)6-8-17(9-7-15)11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUKTYVHYSBFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)NC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437246 |

Source

|

| Record name | 8-benzyl-2,8-diazaspiro[4.5]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154495-69-9 |

Source

|

| Record name | 8-benzyl-2,8-diazaspiro[4.5]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)